molecular formula C5H11N3S B2947315 1-(2-Aminoethyl)imidazolidine-2-thione CAS No. 40778-59-4

1-(2-Aminoethyl)imidazolidine-2-thione

Cat. No.: B2947315
CAS No.: 40778-59-4
M. Wt: 145.22
InChI Key: ZOTVHONSLJSOLZ-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)imidazolidine-2-thione is a heterocyclic compound with the molecular formula C₅H₁₁N₃S. It is characterized by the presence of an imidazolidine ring with a thione group and an aminoethyl side chain.

Scientific Research Applications

1-(2-Aminoethyl)imidazolidine-2-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and as a corrosion inhibitor

Future Directions

Imidazolidine-2-thione substructure represents a pharmaceutically attractive scaffold, being included in different antimicrobial, anticancer and pesticide agents . Further evaluation of the pharmaceutical potential of this chemical moiety is expected .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)imidazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with carbon disulfide, followed by cyclization to form the imidazolidine ring. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)imidazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Imidazolidine-2-thione: Lacks the aminoethyl side chain, resulting in different chemical properties and reactivity.

    2-Imidazolidinone: Contains a carbonyl group instead of a thione group, leading to distinct chemical behavior.

    Benzimidazolidine-2-thione:

Uniqueness: 1-(2-Aminoethyl)imidazolidine-2-thione is unique due to the presence of both the thione group and the aminoethyl side chain. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

1-(2-aminoethyl)imidazolidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3S/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTVHONSLJSOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=S)N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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